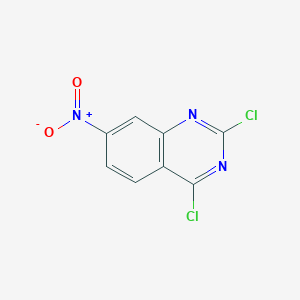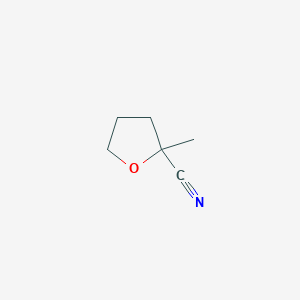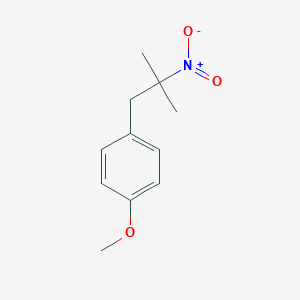
2,4-二氯-7-硝基喹唑啉
描述
2,4-Dichloro-7-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2,4-Dichloro-7-nitroquinazoline involves a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid . In one synthesis method, quinazoline-2,4-diol was added to a stirred solution of POCl3 at room temperature, and then DIPEA was added dropwise to the mixture. The reaction mixture was heated to 90°C for 6 hours .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-nitroquinazoline is planar, with a maximum deviation of 0.018 (2) Å .
Chemical Reactions Analysis
An efficient one-pot synthesis of quinazoline-2,4 (1 H ,3 H )-diones was developed. First, the reactions of anthranilic acid derivatives with potassium cyanate afforded the corresponding urea derivatives. Then, cyclization of the urea derivatives with NaOH afforded the monosodium salts of benzoylene urea .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-7-nitroquinazoline include its molecular formula (C8H3Cl2N3O2), melting point, boiling point, density, and toxicity .
科学研究应用
Application in Metal-Catalyzed Cross-Coupling Reactions
Specific Scientific Field
Organic Chemistry
Comprehensive and Detailed Summary of the Application
2,4-Dichloro-7-nitroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . It can also be used for carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
Detailed Description of the Methods of Application or Experimental Procedures
The Suzuki-Miyaura cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids (1.5 equiv) in the presence of Na2CO3 and Pd(PPh3)4 in a dimethoxyethane-ethanol mixture (9:1, v/v) under microwave irradiation affords the C-4 substituted products .
Thorough Summary of the Results or Outcomes Obtained
This method allows for the efficient functionalization of halogenated quinazolinones and quinazolines to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials .
Application in Synthesis of Novel Trisubstituted Quinazoline Thiazole Derivatives
Specific Scientific Field
Medicinal Chemistry
Comprehensive and Detailed Summary of the Application
2,4-Dichloro-7-nitroquinazoline is used in the synthesis of novel trisubstituted quinazoline thiazole derivatives . These derivatives have been found to exhibit a broad spectrum of biological activities in animals as well as in humans .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves the reaction of 2,4-dichloro-7-nitroquinazoline with various reagents to form new compounds . The structures of these new compounds are established based on FT-IR, 1H & 13C NMR, and Mass spectral Data .
Thorough Summary of the Results or Outcomes Obtained
The synthesized compounds have shown promising antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Application in Synthesis of Polysubstituted Quinazolinones and Quinzoline Derivatives
Comprehensive and Detailed Summary of the Application
2,4-Dichloro-7-nitroquinazoline is used in the synthesis of polysubstituted quinazolinones and quinzoline derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves the Sonogashira cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids .
Thorough Summary of the Results or Outcomes Obtained
The synthesized compounds have shown promising properties, suggesting potential applications in the development of new pharmaceuticals and materials .
Application in Synthesis of Quinazoline Linked with Trans 2.6 Di Methyl Thio Morpholine, Tetrazoles and Thiazoles
Comprehensive and Detailed Summary of the Application
2,4-Dichloro-7-nitroquinazoline is used in the synthesis of a variety of Quinazoline linked with Trans 2.6 Di Methyl Thio Morpholine, Tetrazoles and Thiazoles . These compounds exhibit a broad spectrum of biological activities in animals as well as in humans .
Thorough Summary of the Results or Outcomes Obtained
Application in Synthesis of Quinazoline Derivatives with Anticancer, Antimicrobial, Antiviral, Antituberculosis, Antifungal, Antimalarial, Anti-inflammatory, Analgesic, and Antidiabetic Properties
Specific Scientific Field
Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application
2,4-Dichloro-7-nitroquinazoline is used in the synthesis of quinazoline and quinazolinones scaffolds, which are present in a diverse range of biologically active compounds with huge therapeutic potential . These compounds include anticancer, antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .
Thorough Summary of the Results or Outcomes Obtained
The synthesized compounds have shown promising therapeutic potential . This suggests potential applications in the development of new therapeutic agents .
未来方向
2,4-Dichloro-7-nitroquinazoline is an important intermediate in the synthesis of various pharmaceutical compounds, including afatinib, a second-generation TKI . It is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential . Therefore, the future directions of this compound are likely to be in the development of new pharmaceuticals.
属性
IUPAC Name |
2,4-dichloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFSSBJSUBKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304090 | |
| Record name | 2,4-Dichloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-nitroquinazoline | |
CAS RN |
129112-65-8 | |
| Record name | 2,4-Dichloro-7-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)








![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)


